molecular formula C10H12ClN3O2 B188043 TRANID CAS No. 15271-41-7

TRANID

Cat. No.: B188043
CAS No.: 15271-41-7
M. Wt: 241.67 g/mol
InChI Key: QCQPGRMMDFIQMB-JTLQWOPJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)- has several scientific research applications, including:

    Chemistry: Used as a model compound in studying reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential effects on biological systems, particularly in controlling pest populations.

    Medicine: Explored for its potential pharmacological properties, although it has not been registered for medical use.

    Industry: Used experimentally for controlling spider mites in agricultural settings.

Comparison with Similar Compounds

Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)- can be compared with other similar compounds, such as:

The uniqueness of Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)- lies in its specific combination of functional groups, which confer its distinctive chemical and biological properties .

Properties

CAS No.

15271-41-7

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

[(E)-[(1S,3R,4R,6R)-3-chloro-6-cyano-2-bicyclo[2.2.1]heptanylidene]amino] N-methylcarbamate

InChI

InChI=1S/C10H12ClN3O2/c1-13-10(15)16-14-9-7-3-5(8(9)11)2-6(7)4-12/h5-8H,2-3H2,1H3,(H,13,15)/b14-9+/t5-,6-,7-,8+/m0/s1

InChI Key

QCQPGRMMDFIQMB-JTLQWOPJSA-N

SMILES

CNC(=O)ON=C1C2CC(C1Cl)CC2C#N

Isomeric SMILES

CNC(=O)O/N=C/1\[C@@H]2C[C@H]([C@@H]1Cl)C[C@@H]2C#N

Canonical SMILES

CNC(=O)ON=C1C2CC(C1Cl)CC2C#N

melting_point

318 to 320 °F (EPA, 1998)
143.5 °C

Key on ui other cas no.

951-42-8
15271-41-7

physical_description

Bicyclo[2.2.1]heptane-2-carbonitrile, 5-chloro-6-[[[(methylamino)cabonyl]oxy]imino]-, [1s-(1alpha,2beta,4alpha,5alpha,6e)]- is a solid. Used experimentally for residual control of mobile forms of spider mites, including several phosphate resistant strains. Has not been registered. (EPA, 1998)

Pictograms

Acute Toxic; Environmental Hazard

solubility

0.01 M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TRANID
Reactant of Route 2
TRANID
Reactant of Route 3
Reactant of Route 3
TRANID
Reactant of Route 4
Reactant of Route 4
TRANID
Reactant of Route 5
Reactant of Route 5
TRANID
Reactant of Route 6
Reactant of Route 6
TRANID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.